5-Benzoyl-2-nitrobenzaldehyde

Description

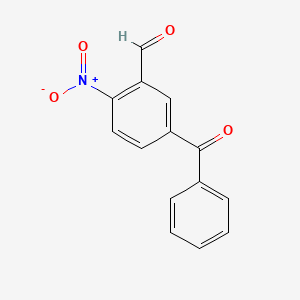

Structure

2D Structure

3D Structure

Properties

CAS No. |

130344-71-7 |

|---|---|

Molecular Formula |

C14H9NO4 |

Molecular Weight |

255.22 g/mol |

IUPAC Name |

5-benzoyl-2-nitrobenzaldehyde |

InChI |

InChI=1S/C14H9NO4/c16-9-12-8-11(6-7-13(12)15(18)19)14(17)10-4-2-1-3-5-10/h1-9H |

InChI Key |

SUOIGSOYOWSCQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzoyl 2 Nitrobenzaldehyde

Strategies for Constructing the 2-Nitrobenzaldehyde (B1664092) Core

Nitration of Benzaldehyde (B42025) Derivatives

Direct nitration of benzaldehyde is a classical method for the synthesis of nitrobenzaldehydes. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, this method predominantly yields the meta-isomer, 3-nitrobenzaldehyde, due to the meta-directing effect of the aldehyde group. The formation of the desired ortho-isomer, 2-nitrobenzaldehyde, is generally a minor product. guidechem.com

To enhance the proportion of the 2-nitro isomer, modifications to the reaction conditions and reagents have been explored. For instance, the use of acetic acid derivatives as reagents can increase the yield of 2-nitrobenzaldehyde. udel.edu Another approach involves the protection of the aldehyde group, for example, by converting it to a 1,3-dioxolane. This can alter the directing effect and allow for a more favorable ortho to meta isomer ratio upon nitration. Subsequent hydrolysis of the protecting group then regenerates the aldehyde functionality. udel.edu

| Method | Reagents | Primary Product | Key Considerations |

| Direct Nitration | Nitric Acid, Sulfuric Acid | 3-Nitrobenzaldehyde | Low yield of the desired 2-nitro isomer. |

| Modified Nitration | Acetic acid derivatives | Increased proportion of 2-Nitrobenzaldehyde | Improved regioselectivity towards the ortho position. |

| Protection-Nitration-Deprotection | Ethylene glycol, Nitrating agent, Acid | 2-Nitrobenzaldehyde | Multi-step process, but can significantly improve isomer separation. |

Oxidation Pathways for Aldehyde Group Formation

An alternative strategy to direct nitration involves the formation of the aldehyde group on a pre-nitrated benzene (B151609) ring. This can be achieved through the oxidation of various functional groups at the benzylic position.

The oxidation of 2-nitrobenzyl bromide is a viable route to 2-nitrobenzaldehyde. This transformation can be accomplished using a variety of oxidizing agents. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to brominate the methyl group of 2-nitrotoluene (B74249), followed by subsequent oxidation of the resulting 2-nitrobenzyl bromide.

2-Nitrobenzyl alcohol can be oxidized to 2-nitrobenzaldehyde using a range of oxidizing agents. Mild oxidizing agents are preferred to avoid over-oxidation to the corresponding carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are often employed for this purpose. Another method involves the action of oxides of nitrogen on 2-nitrobenzyl alcohol. nih.gov

Multi-Step Approaches from Substituted Toluene Precursors

A widely utilized and versatile approach for the synthesis of 2-nitrobenzaldehyde involves multi-step reaction sequences starting from 2-nitrotoluene. This precursor is readily available through the nitration of toluene. The methyl group of 2-nitrotoluene can then be functionalized and converted into an aldehyde group through various intermediates.

One common pathway involves the initial bromination of the methyl group using N-bromosuccinimide (NBS) to form 2-nitrobenzyl bromide. This intermediate can then be converted to the aldehyde. For instance, reaction with pyridine (B92270) forms a pyridinium salt, which upon treatment with p-nitrosodimethylaniline and subsequent hydrolysis yields 2-nitrobenzaldehyde.

Another established method is the oxidation of 2-nitrotoluene with a mixture of chromium trioxide, acetic anhydride, and sulfuric acid. This reaction proceeds through the formation of 2-nitrobenzylidene diacetate, which is then hydrolyzed to afford 2-nitrobenzaldehyde. nih.gov A one-pot synthesis from 2-nitrotoluene using amyl nitrite (B80452) and anhydrous sodium ethoxide has also been reported. wikipedia.org

A plausible and efficient pathway to the target molecule, 5-Benzoyl-2-nitrobenzaldehyde, would likely commence with 4-methylbenzophenone (also known as p-benzoyltoluene). This starting material can be synthesized via Friedel-Crafts acylation of toluene with benzoyl chloride. guidechem.com

Subsequent nitration of 4-methylbenzophenone is expected to introduce a nitro group. The directing effects of the existing substituents—the activating, ortho-, para-directing methyl group and the deactivating, meta-directing benzoyl group—would favor the introduction of the nitro group at the position ortho to the methyl group and meta to the benzoyl group. This would yield 4-benzoyl-2-nitrotoluene.

Finally, the methyl group of 4-benzoyl-2-nitrotoluene can be oxidized to an aldehyde to furnish the desired this compound. Various methods for the oxidation of a methyl group on a nitrated toluene ring, such as those described in the preceding sections, could be applicable here. wikipedia.orgnih.gov

| Starting Material | Key Intermediates | Final Product |

| 4-Methylbenzophenone | 4-Benzoyl-2-nitrotoluene | This compound |

Lehmstedt–Tanasescu Reaction and its Applicability to Nitrobenzaldehydes

The Lehmstedt–Tanasescu reaction is a synthetic method for the preparation of acridone (B373769) derivatives. wikipedia.orgdrugfuture.com The reaction involves the condensation of a 2-nitrobenzaldehyde with an arene in the presence of a strong acid, typically sulfuric acid, and a source of nitrous acid. wikipedia.orgdrugfuture.com The mechanism proceeds through an electrophilic attack of the protonated aldehyde on the arene, followed by cyclization and subsequent rearrangement to form the acridone ring system. wikipedia.org

While this reaction utilizes a 2-nitrobenzaldehyde as a starting material, its primary application is the synthesis of acridones. It is not a method for the synthesis of substituted nitrobenzaldehydes themselves. Therefore, the Lehmstedt–Tanasescu reaction is not directly applicable for the synthesis of this compound from a simpler precursor.

Introduction of the 5-Benzoyl Moiety

The central task in the synthesis of this compound is the formation of a carbon-carbon bond between the C5 position of the 2-nitrobenzaldehyde core and the carbonyl carbon of a benzoyl group. The success of this step is heavily influenced by the electron-deficient nature of the starting aromatic ring. Two primary strategies are considered for this transformation: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts acylation is a classic method for forming aryl ketones through the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgrsc.org In the context of synthesizing this compound, a plausible approach would involve the benzoylation of a 4-substituted-1-nitrobenzene derivative.

However, the application of Friedel-Crafts acylation to a substrate like 4-nitrobenzaldehyde (B150856) is fraught with challenges. The presence of a nitro group, a strong electron-withdrawing group, significantly deactivates the aromatic ring towards electrophilic aromatic substitution. quora.comlibretexts.org This deactivation makes the reaction conditions for Friedel-Crafts acylation particularly harsh, often requiring high temperatures and stoichiometric amounts of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). lscollege.ac.in Furthermore, the Lewis acid can complex with the oxygen atoms of the nitro group, rendering the catalyst ineffective. quora.com

Despite these difficulties, if the reaction were to proceed, the directing effects of the substituents would need to be considered. The nitro group is a meta-director, while the aldehyde group is also a meta-director. Starting with 4-nitrobenzaldehyde, the 5-position is meta to the aldehyde group and ortho to the nitro group. The strong deactivating nature of both groups would likely lead to very low yields of the desired this compound.

A hypothetical reaction scheme is presented below:

Starting Material: 4-Nitrobenzaldehyde Reagent: Benzoyl chloride Catalyst: Aluminum chloride (AlCl₃) Product: this compound

The successful implementation of this strategy would require careful optimization of the catalyst, solvent, and temperature to overcome the deactivation of the aromatic ring. It is also possible that alternative, more reactive starting materials, or more potent catalytic systems could be employed to facilitate the acylation.

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, often under milder conditions than traditional methods like Friedel-Crafts acylation. mdpi.com These reactions are generally more tolerant of a wide range of functional groups, making them particularly suitable for complex molecules. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a prominent example. libretexts.org

A plausible synthetic route to this compound using a Suzuki-Miyaura coupling would involve a starting material such as 5-halo-2-nitrobenzaldehyde (e.g., 5-bromo-2-nitrobenzaldehyde). This intermediate could then be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The resulting product would be 5-phenyl-2-nitrobenzaldehyde. A subsequent oxidation of the newly introduced phenyl group or a related precursor would be necessary to form the benzoyl moiety.

Alternatively, the Heck reaction, which couples an unsaturated halide with an alkene, could also be considered. wikipedia.org For instance, 5-bromo-2-nitrobenzaldehyde could be reacted with styrene, followed by oxidation of the resulting styrenyl group to the desired ketone.

The general scheme for a Suzuki-Miyaura coupling approach is as follows:

Starting Material: 5-Bromo-2-nitrobenzaldehyde Reagent: Phenylboronic acid Catalyst: Palladium complex (e.g., Pd(PPh₃)₄) Base: (e.g., K₂CO₃) Intermediate: 5-Phenyl-2-nitrobenzaldehyde Subsequent Reaction: Oxidation to yield this compound

This approach offers the advantage of forming the carbon-carbon bond under conditions that are less likely to be hindered by the deactivating nitro group. The key to success lies in the selection of the appropriate catalyst, ligands, and reaction conditions to ensure efficient coupling.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. The strategies for optimization differ significantly between Friedel-Crafts acylation and cross-coupling reactions.

For the challenging Friedel-Crafts acylation of a deactivated substrate, a systematic variation of several parameters would be necessary. This includes the choice of Lewis acid catalyst, the amount of catalyst, the solvent, the reaction temperature, and the reaction time.

| Parameter | Variables to Consider | Rationale |

|---|---|---|

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, Triflic acid | Stronger Lewis acids may be required to activate the acylating agent sufficiently to react with the deactivated ring. |

| Catalyst Loading | Stoichiometric vs. Catalytic | Due to complexation with the product ketone and the nitro group, a stoichiometric amount of the catalyst is often necessary. lscollege.ac.in |

| Solvent | Nitrobenzene (B124822), Carbon disulfide, Dichloromethane | The choice of solvent can influence the solubility of reactants and the activity of the catalyst. |

| Temperature | Room temperature to elevated temperatures | Higher temperatures may be needed to overcome the activation energy barrier, but can also lead to side reactions. |

| Reaction Time | Hours to days | Longer reaction times may be required for the slow reaction to proceed to completion. |

For cross-coupling reactions , such as the Suzuki-Miyaura coupling, the optimization focuses on the components of the catalytic system.

| Parameter | Variables to Consider | Rationale |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | The choice of the palladium precursor can significantly impact the catalytic activity. |

| Ligand | Phosphine ligands (e.g., PPh₃, P(t-Bu)₃), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium center and influences the efficiency of the catalytic cycle. Electron-donating and bulky ligands are often beneficial. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | The base is essential for the transmetalation step and its strength and solubility can affect the reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | The solvent system must be compatible with all reactants and facilitate the catalytic cycle. |

| Temperature | Room temperature to reflux | The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. |

Isolation and Purification Techniques for this compound Intermediates and Product

Following the completion of the synthesis, a series of work-up and purification steps are necessary to isolate the this compound in a pure form. The specific procedures will depend on the reaction conditions and the physical properties of the product and any byproducts.

For a typical Friedel-Crafts acylation , the reaction is usually quenched by the addition of ice-cold water or dilute acid to decompose the Lewis acid-ketone complex. lscollege.ac.in This is followed by extraction of the product into an organic solvent.

For cross-coupling reactions , the work-up often involves filtering off the catalyst and inorganic salts, followed by extraction of the product into an organic solvent.

Once the crude product is obtained, several purification techniques can be employed:

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For substituted nitrobenzaldehydes, solvents like ethanol (B145695) or toluene might be suitable. orgsyn.org

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). The crude mixture is loaded onto a column, and a solvent or solvent mixture (eluent) is passed through to separate the components. This method is highly effective for separating the desired product from unreacted starting materials and byproducts.

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. sarchemlabs.com However, for a compound like this compound, which is expected to be a solid with a relatively high molecular weight, recrystallization or chromatography are more likely to be the methods of choice.

The purity of the final product and any isolated intermediates would be confirmed using analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Chemical Reactivity and Transformation Pathways of 5 Benzoyl 2 Nitrobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in 5-benzoyl-2-nitrobenzaldehyde is the primary site for a variety of chemical transformations. Its reactivity is heightened by the strong electron-withdrawing effects of the ortho-nitro group and the para-benzoyl group. These groups decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-deficient carbonyl carbon of this compound readily reacts with nucleophiles. The presence of the powerful electron-withdrawing nitro group (-NO2) enhances the partial positive charge on the carbonyl carbon, making the molecule more reactive toward nucleophilic addition than benzaldehyde (B42025) itself. This increased reactivity facilitates the attack of the nucleophile on the carbonyl carbon.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a weak acid, such as water or an alcohol, to yield the final alcohol product. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring; however, the presence of strong electron-withdrawing groups like nitro and benzoyl counteracts this effect and increases reactivity.

Condensation Reactions for Schiff Base Formation

This compound undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule. The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group, -C=N-).

The synthesis is typically carried out by reacting the aldehyde with an amine in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. For instance, chiral Schiff base ligands have been prepared by reacting ortho, meta, and para-nitrobenzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing ethanol (B145695). wikipedia.org Similarly, a Schiff base was synthesized from 4-nitrobenzaldehyde (B150856) and 5-chloro-2-aminobenzoic acid in hot absolute ethanol with a few drops of glacial acetic acid. psu.edu These methods are directly applicable to this compound.

Table 1: Examples of Schiff Base Formation with Substituted Nitrobenzaldehydes

| Aldehyde | Amine | Conditions | Product Type | Ref |

|---|---|---|---|---|

| o/m/p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Absolute ethanol, reflux, 30-36 hrs | Chiral Schiff Base Ligand | wikipedia.org |

Hydrazone and Oxime Derivatives Synthesis

The aldehyde group of this compound can react with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. These reactions are important for creating derivatives with potential biological activities and for use as intermediates in further organic syntheses. google.comorgsyn.orgresearchgate.net

Hydrazone Synthesis: Hydrazones are formed through the condensation of an aldehyde with a hydrazine. For example, 2-nitrobenzaldehyde-2-furan formylhydrazone was synthesized by reacting 2-nitrobenzaldehyde (B1664092) with 2-furan formylhydrazine. Another study reported the synthesis of a hydrazone by the condensation of 5-nitrosalicylaldehyde and salicylhydrazide. This type of reaction can be readily applied to this compound to produce the corresponding hydrazone derivative.

Oxime Synthesis: Oximes are prepared by the reaction of an aldehyde with hydroxylamine hydrochloride, typically in the presence of a base to liberate the free hydroxylamine. A general procedure involves adding hydroxylamine hydrochloride and an aqueous solution of sodium hydroxide (B78521) to a suspension of the aldehyde in an ethanol/water mixture. This method has been used to quantitatively produce oximes from various benzaldehydes. A microwave-assisted synthesis of o-nitrobenzaldehyde oxime from o-nitrobenzaldehyde and hydroxylamine hydrochloride in ethanol with anhydrous sodium carbonate has also been reported, achieving a yield of 87.1%.

Table 2: Synthesis of Oxime Derivatives from Nitrobenzaldehydes

| Aldehyde | Reagents | Conditions | Yield | Ref |

|---|---|---|---|---|

| o-Nitrobenzaldehyde | Hydroxylamine hydrochloride, Anhydrous sodium carbonate | Ethanol, Microwave, 90 °C, 5 min | 87.1% |

Reduction of the Aldehyde Group

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding (5-benzoyl-2-nitrophenyl)methanol. This transformation requires a mild reducing agent that will not affect the nitro group or the benzoyl ketone. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is chemoselective for aldehydes and ketones and typically does not reduce nitro groups under standard conditions. The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon workup with water, the resulting alkoxide is protonated to give the alcohol.

Oxidation of the Aldehyde Group to Carboxylic Acid

The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-benzoyl-2-nitrobenzoic acid. This is a common transformation in organic synthesis. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. For example, the oxidation of o-nitrotoluene can yield o-nitrobenzaldehyde, which can be further oxidized to o-nitrobenzoic acid. In some synthesis routes for 2-nitrobenzaldehyde, 2-nitrobenzoic acid is formed as a by-product, indicating the susceptibility of the aldehyde to oxidation. The oxidation of 2-nitrocinnamic acid has also been used to prepare 2-nitrobenzaldehyde, showcasing transformations involving these oxidation states. psu.edu A suitable method for oxidizing this compound would involve an oxidant like potassium permanganate in a neutral or alkaline solution, followed by acidification to yield the carboxylic acid.

Reactivity of the Nitro Functional Group

The nitro group (-NO₂) of this compound is a key functional group that can undergo several important transformations, most notably reduction to an amino group (-NH₂). This conversion is a critical step in the synthesis of many heterocyclic compounds and other complex molecules.

The reduction of the nitro group to an amine can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid. A particularly effective method for the reduction of 2-nitrobenzaldehydes involves the use of iron powder in acetic acid (Fe/AcOH).

This in-situ reduction of the nitro group can be integrated into a one-pot domino reaction. For example, 2-nitrobenzaldehydes can be reduced to 2-aminobenzaldehydes with Fe/AcOH in the presence of active methylene (B1212753) compounds. The newly formed amino group then immediately undergoes a condensation reaction with the active methylene compound and the existing aldehyde group in a Friedländer annulation to produce highly substituted quinolines in good yields. This approach circumvents the need to isolate the often-unstable 2-aminobenzaldehyde (B1207257) intermediates.

Table 3: Example of a Domino Reaction Involving Nitro Group Reduction

| Starting Material | Reagents | Key Transformation | Product | Ref |

|---|

Reduction of the Nitro Group to Amine

The reduction of the nitro group in aromatic compounds to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion can be achieved through several methods, including catalytic hydrogenation and the use of metallic reducing agents in acidic media.

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are often effective for this transformation. wikipedia.orgcommonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel can be a preferred alternative to Pd/C. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), is a classic method for nitro group reduction. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate (B1210297) offers a mild alternative that can be selective for the nitro group in the presence of other reducible functionalities like aldehydes, ketones, and nitriles. stackexchange.com

The general reaction for the reduction of a nitro group to an amine is as follows:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd/C | Catalytic Hydrogenation | 5-Benzoyl-2-aminobenzaldehyde |

| Fe/HCl | Acidic Medium | 5-Benzoyl-2-aminobenzaldehyde |

| SnCl₂·2H₂O | Ethanol | 5-Benzoyl-2-aminobenzaldehyde |

The resulting amino group is an activating, ortho-, para-director in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com To control its high reactivity, the amine can be converted to an amide using reagents like acetic anhydride. The amide is still an ortho-, para-director but is less activating. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Nitrobenzene (B124822) Ring

The nitrobenzene ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The nitro group is a strong deactivating group and a meta-director, while the benzoyl group is also deactivating and meta-directing. libretexts.orgyoutube.com

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The presence of deactivating groups like the nitro and benzoyl groups makes the benzene (B151609) ring less nucleophilic and therefore less reactive towards electrophiles. msu.edu These reactions typically require harsh conditions, such as high temperatures and strong acid catalysts. msu.edu

The directing effects of the substituents determine the position of substitution. For this compound, both the nitro group (at position 2) and the benzoyl group (at position 5) will direct incoming electrophiles to the positions meta to themselves. Therefore, substitution is expected to occur at the positions C4 and C6, which are meta to the nitro group, and C3, which is meta to the benzoyl group.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Benzoyl-2,4-dinitrobenzaldehyde and/or 5-Benzoyl-2,6-dinitrobenzaldehyde |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 4-Bromo-5-benzoyl-2-nitrobenzaldehyde and/or 6-Bromo-5-benzoyl-2-nitrobenzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 4-(5-Benzoyl-2-nitrobenzoyl)benzenesulfonic acid and/or 2-(5-Benzoyl-2-nitrobenzoyl)benzenesulfonic acid |

Reactivity of the Benzoyl Moiety

The benzoyl group consists of a carbonyl group attached to a phenyl ring. The carbonyl group can undergo reduction to a secondary alcohol or be completely reduced to a methylene group. The reactivity of the benzoyl moiety in this compound is influenced by the presence of the deactivating nitro group on the other ring.

The carbonyl group of the benzoyl moiety can be reduced to a hydroxyl group (benzyl alcohol derivative) using various reducing agents. Catalytic hydrogenation over metal catalysts such as nickel, platinum, and copper-based catalysts can be employed. researchgate.netscirp.org The selectivity of these reactions often depends on the catalyst and reaction conditions. researchgate.netsci-hub.se For instance, nickel-containing mesoporous silica (B1680970) catalysts have shown high selectivity for the formation of benzyl (B1604629) alcohol from benzaldehyde. researchgate.netscirp.org

Intermolecular and Intramolecular Cyclization Reactions

The presence of multiple reactive functional groups in this compound and its derivatives allows for various intermolecular and intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

For example, derivatives of 2-nitrobenzaldehyde can undergo intramolecular redox cyclization reactions. A transition-metal-free method has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, which proceeds through a 2-nitrosobenzaldehyde intermediate. nih.govnih.govrsc.org This intermediate undergoes condensation, isomerization, cyclization, and aromatization to form the final cinnoline (B1195905) product. nih.gov

Derivatization Strategies and Analog Synthesis Based on 5 Benzoyl 2 Nitrobenzaldehyde Scaffold

Synthesis of Imine and Hydrazone Derivatives for Ligand Development

The aldehyde functional group in 5-benzoyl-2-nitrobenzaldehyde is a prime site for derivatization through condensation reactions with primary amino compounds to form imines (Schiff bases) and hydrazones. These reactions are fundamental in developing ligands for coordination chemistry due to the introduction of the azomethine group (-C=N-), which is an excellent coordination site for metal ions. researchgate.networldwidejournals.com

The general synthesis involves the reaction of this compound with a primary amine (R-NH₂) or a hydrazine (B178648) derivative (R-NH-NH₂) in a suitable solvent, typically ethanol (B145695). worldwidejournals.comresearchgate.net The reaction is often catalyzed by a few drops of acid, such as acetic acid, and proceeds under reflux conditions. researchgate.net The resulting imine or hydrazone often precipitates from the solution upon cooling and can be purified by recrystallization. worldwidejournals.comresearchgate.net The formation of the C=N bond is confirmed by spectroscopic methods, such as the disappearance of the N-H stretching bands and the appearance of a characteristic C=N stretching band in the IR spectrum. mdpi.com

Hydrazones derived from hydrazides are noted for being potentially more stable to hydrolysis under physiological conditions compared to imines, which can be a desirable property for certain applications. researchgate.netthebrpi.orgthebrpi.org

| Reactant | General Structure | Resulting Derivative | General Structure |

|---|---|---|---|

| Primary Amine | R-NH₂ | Imine (Schiff Base) |  |

| Hydrazine | R-NH-NH₂ | Hydrazone |  |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | C₆H₁₀(NH₂)₂ | Chiral Schiff Base Ligand |  |

Metal Coordination Complexes with this compound-Derived Ligands

The imine and hydrazone derivatives synthesized from this compound serve as versatile ligands for the formation of metal coordination complexes. mdpi.com These ligands typically act as bidentate or polydentate chelators, binding to metal ions through the azomethine nitrogen and other donor atoms present in their structure, such as oxygen or additional nitrogen atoms. worldwidejournals.commdpi.com The synthesis of these metal complexes is generally achieved by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in an appropriate solvent like ethanol or methanol (B129727). researchgate.netmdpi.com The resulting complexes often precipitate and can be characterized by various analytical techniques, including elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. mdpi.com

Mononuclear complexes, containing a single central metal ion, are readily synthesized from ligands derived from this compound. The stoichiometry of the reaction, typically a 2:1 ligand-to-metal molar ratio, often leads to the formation of complexes with a general formula of [M(L)₂], where M is a divalent metal ion (e.g., Co(II), Ni(II), Cu(II)) and L is the deprotonated form of the ligand. mdpi.comelsevierpure.com

| Metal Ion | Ligand Type | Typical Complex Formula | Coordination Geometry |

|---|---|---|---|

| Mn(II), Co(II) | Nitronyl-nitroxide derived from a substituted nitrobenzaldehyde | [ML(hfac)₂]⁻ | Octahedral mdpi.com |

| Ni(II) | Aroylhydrazone-based Schiff base | [Ni(L)₂] | Octahedral elsevierpure.com |

| Fe(III), Co(II), Cu(II), Cd(II) | Imine ligand + 2,2′-bipyridine | [M(L)(bpy)Clₓ] | Octahedral nih.gov |

Dinuclear complexes, featuring two metal centers bridged by one or more ligands, can also be synthesized using ligands derived from this compound. The formation of such structures depends heavily on the ligand's design, which must incorporate appropriate bridging moieties, or on the reaction conditions that favor the formation of bridged species.

For example, a ligand possessing donor atoms positioned to allow simultaneous coordination to two different metal ions can act as a bridging ligand. The synthesis might involve a reaction between a metal precursor and the ligand under specific stoichiometric conditions. A dinuclear iron nitrosyl complex has been synthesized by reacting an iron carbonyl nitrosyl precursor with a benzimidazole-based ligand containing both sulfur and nitrogen donor atoms, resulting in a "chair-shape" structure bridged by the ligands. nih.govnih.gov Characterization of these dinuclear complexes relies heavily on single-crystal X-ray diffraction to confirm the presence of two metal centers and to elucidate the nature of the bridging. nih.govnih.gov Spectroscopic and electrochemical methods are also employed to understand their electronic properties. nih.govnih.gov

Functionalization of the Aromatic Rings

Further diversification of the this compound scaffold can be achieved by the functionalization of its two aromatic rings. However, this presents a significant synthetic challenge due to the electronic properties of the existing substituents. Both the nitrobenzoyl ring and the benzoyl ring are deactivated towards electrophilic aromatic substitution.

On the nitro-substituted ring, the nitro (-NO₂), benzoyl (-COPh), and aldehyde (-CHO) groups are all strong electron-withdrawing groups and act as meta-directors. This deactivation makes further electrophilic substitution, such as nitration or halogenation, difficult to achieve under standard conditions. Any substitution would be directed to the positions meta to these groups (C4 and C6), but the steric hindrance and severe deactivation are major obstacles.

The second benzene (B151609) ring (from the benzoyl group) is also deactivated by the carbonyl group, which directs incoming electrophiles to the meta positions. While less deactivated than the nitro-substituted ring, functionalization still requires forcing conditions. Halogenation has been noted as an important modification for improving the biological profile of related compounds. researchgate.net

| Ring | Directing Groups | Reactivity toward Electrophilic Substitution | Potential Reaction | Expected Regioselectivity |

|---|---|---|---|---|

| 2-Nitrobenzoyl Ring | -NO₂ (meta), -CHO (meta), -COPh (meta) | Strongly Deactivated | Halogenation, Nitration | Highly challenging; directed to C4/C6 |

| Benzoyl Ring | -CO- (meta) | Deactivated | Halogenation, Nitration | meta-positions (3', 5') |

Incorporation of this compound into Heterocyclic Systems (e.g., Pyrrole (B145914), Benzimidazole)

The aldehyde functionality of this compound is a key feature that allows its use as a building block in the synthesis of various heterocyclic compounds.

Pyrrole Synthesis:

While this compound is not a direct precursor for the common Paal-Knorr pyrrole synthesis, it can be incorporated into pyrrole structures through multi-step sequences. organic-chemistry.org One plausible strategy involves the chemical modification of the nitro group. The reduction of the nitro group in this compound to a primary amine would yield 2-amino-5-benzoylbenzaldehyde. This resulting aminobenzaldehyde could then undergo a Paal-Knorr type condensation with a 1,4-dicarbonyl compound to form a complex N-aryl substituted pyrrole. nih.govorganic-chemistry.org This approach leverages the reactivity of both the nitro and aldehyde groups to construct the final heterocyclic system.

Benzimidazole (B57391) Synthesis:

A more direct application of this compound is in the synthesis of benzimidazoles. Benzimidazoles are a crucial class of heterocyclic compounds in medicinal chemistry. semanticscholar.orgmdpi.com The Phillips-Ladenburg synthesis is a classical and widely used method, which involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. semanticscholar.orgnih.gov

In this reaction, this compound serves as the aldehyde component. It is condensed with an o-phenylenediamine in a solvent, often with a catalyst to promote the reaction. nih.govresearchgate.net The reaction proceeds through the initial formation of a Schiff base, which then undergoes an intramolecular cyclization followed by an oxidative aromatization to yield the 2-substituted benzimidazole product. semanticscholar.orgnih.gov Various catalysts, including mineral acids, Lewis acids, and supported gold nanoparticles, have been shown to be effective for this transformation, which can also be facilitated by microwave irradiation. nih.govnih.gov

| Reactants | Reaction Type | Key Intermediate | Product |

|---|---|---|---|

| This compound + o-Phenylenediamine | Condensation/Cyclization | Schiff Base | 2-(5-Benzoyl-2-nitrophenyl)-1H-benzo[d]imidazole |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the various vibrational modes of a molecule, which are dependent on the bond strengths and atomic masses. These analyses offer characteristic signatures for the functional groups present in the compound.

Carbonyl Stretching (C=O): Two distinct carbonyl stretching bands are anticipated. The aldehydic carbonyl group (CHO) is expected to absorb in the region of 1700-1720 cm⁻¹, while the benzophenone (B1666685) carbonyl group will likely appear at a slightly lower frequency, around 1660-1680 cm⁻¹, due to conjugation with two aromatic rings.

Nitro Group Stretching (NO₂): The presence of the nitro group will be indicated by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: The aromatic rings will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aldehydic C-H Stretching: A characteristic, often weak, pair of bands for the aldehydic C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

A hypothetical data table for the expected FTIR peaks is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aldehydic C-H Stretch | ~2820, ~2720 |

| Aldehydic C=O Stretch | 1700 - 1720 |

| Benzophenone C=O Stretch | 1660 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1340 - 1380 |

This data is predictive and based on characteristic functional group frequencies.

Experimental Raman spectra for 5-Benzoyl-2-nitrobenzaldehyde are not available in the surveyed literature. However, certain vibrational modes are expected to be strongly Raman active. Notably, the symmetric vibrations of the aromatic rings and the C=C bonds would likely produce intense signals. The symmetric stretching of the nitro group is also expected to be a prominent feature in the Raman spectrum. The carbonyl stretching vibrations would also be observable, though their intensity can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Detailed ¹H and ¹³C NMR data provide information on the chemical environment, connectivity, and number of different types of protons and carbons.

The ¹H NMR spectrum of this compound provides distinct signals for each of its non-equivalent protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 10.06 | s |

| Aromatic H | 8.02 – 7.91 | m |

| Aromatic H | 7.78 – 7.72 | m |

| Aromatic H | 7.67 – 7.61 | m |

| Aromatic H | 7.52 – 7.45 | m |

| Aromatic H | 7.45 – 7.38 | m |

The downfield singlet at 10.06 ppm is characteristic of the aldehyde proton. The complex multiplets in the aromatic region (7.38-8.02 ppm) correspond to the protons on the two benzene (B151609) rings, with their specific chemical shifts influenced by the electron-withdrawing effects of the nitro, benzoyl, and aldehyde groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde C=O | 192.0 |

| Aromatic C | 147.2 |

| Aromatic C | 139.7 |

| Aromatic C | 135.2 |

| Aromatic C | 130.3 |

| Aromatic C | 129.0 |

| Aromatic C | 128.5 |

| Aromatic C | 127.7 |

| Aromatic C | 127.4 |

The signal at 192.0 ppm is assigned to the aldehydic carbonyl carbon. The remaining signals in the downfield region correspond to the aromatic carbons of the two rings and the benzophenone carbonyl carbon, though a specific assignment of the benzophenone carbonyl is not explicitly provided in the source data.

While specific experimental 2D NMR data (such as COSY, HSQC, and HMBC) for this compound have not been reported in the available literature, these techniques would be instrumental in confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in delineating the spin systems within each of the aromatic rings, showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity of the entire molecule. For instance, it would show correlations from the aldehyde proton to the adjacent aromatic carbons and the carbonyl carbon. It would also be crucial in confirming the connection between the two aromatic rings through the benzoyl carbonyl group.

In the absence of experimental 2D NMR data, the structural elucidation relies on the combination of 1D NMR data and the known chemical principles of substituent effects on chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₄H₉NO₄), the calculated molecular weight is approximately 255.23 g/mol .

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to undergo fragmentation at its weakest bonds and most stable leaving groups. The fragmentation of aromatic aldehydes often involves the loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the aldehyde group. For benzaldehyde (B42025), the molecular ion peak [M]⁺• is prominent, and a significant fragment corresponds to the loss of a hydrogen atom to form the stable benzoyl cation [C₆H₅CO]⁺ docbrown.info. Another common fragmentation is the loss of the entire aldehyde group, leading to the phenyl cation [C₆H₅]⁺ docbrown.info.

The presence of the nitro and benzoyl substituents introduces additional fragmentation pathways for this compound. The nitro group can be lost as •NO₂. Based on the fragmentation patterns of related molecules like 2-nitrobenzaldehyde (B1664092) and other substituted benzaldehydes, a plausible fragmentation pathway can be proposed core.ac.uknih.gov.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 255 | [M]⁺• | [C₁₄H₉NO₄]⁺• | Molecular Ion |

| 254 | [M-H]⁺ | [C₁₄H₈NO₄]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 226 | [M-CHO]⁺ | [C₁₃H₈NO₃]⁺ | Loss of the formyl radical |

| 209 | [M-NO₂]⁺ | [C₁₄H₉O₂]⁺ | Loss of the nitro group |

| 181 | [M-CHO-NO₂]⁺ | [C₁₃H₉O]⁺ | Sequential loss of nitro and formyl groups |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the bond to the central ring |

This table is based on theoretical fragmentation patterns of similar structures and has not been experimentally verified for this specific compound in the searched literature.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be complex, featuring contributions from the benzaldehyde, nitrobenzene (B124822), and benzophenone chromophores.

Studies on simple nitrobenzaldehydes show several characteristic absorption bands uni-muenchen.deresearchgate.net.

A weak, longer-wavelength absorption band typically found around 350 nm, which is attributed to the n→π* electronic transition involving the non-bonding electrons on the oxygen atoms of the nitro and aldehyde groups uni-muenchen.deresearchgate.net.

An intermediate intensity band around 300 nm, which is dominated by π→π* transitions within the aromatic (arene) system uni-muenchen.de.

A strong absorption band at shorter wavelengths, typically around 250 nm, which is ascribed to π→π* excitations that involve the nitro group and the benzene ring uni-muenchen.deresearchgate.net.

The benzoyl group (a benzophenone chromophore) would also contribute to the spectrum, typically showing a strong π→π* transition at lower wavelengths (around 250 nm) and a weaker n→π* transition at longer wavelengths (around 330-360 nm). For this compound, these various transitions would overlap, resulting in a broad and complex spectrum. The exact absorption maxima (λ_max) and molar extinction coefficients (ε) would be influenced by the solvent used uni-muenchen.de.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Approximate Wavelength (nm) | Type of Transition | Associated Chromophore(s) | Expected Intensity |

|---|---|---|---|

| ~350 | n→π* | Nitro group, Aldehyde group, Benzoyl carbonyl | Weak |

| ~300 | π→π* | Aromatic rings | Medium |

This table represents expected values based on literature for related compounds uni-muenchen.deacs.orgcdnsciencepub.com.

Single Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While specific SCXRD studies for this compound were not found in the searched literature, its structural characteristics can be inferred from analyses of closely related compounds nih.govresearchgate.net.

The molecular structure of this compound is expected to be non-planar. Significant steric hindrance between the adjacent aldehyde and nitro groups at the ortho position would likely force the nitro group to twist out of the plane of the central benzene ring. Similar twisting of the nitro group relative to the aromatic ring has been observed in other 2-nitro-substituted aromatic compounds webqc.orgresearchgate.net. In the crystal structure of 5-hydroxy-2-nitrobenzaldehyde, for instance, the nitro group and the aldehyde group are inclined to the benzene ring by 16.6° and 15.6°, respectively nih.gov.

Furthermore, the benzoyl group attached at the 5-position consists of a carbonyl linker and a second phenyl ring. Due to rotational freedom around the C-C single bonds, the two aromatic rings are unlikely to be coplanar. The dihedral angle between the central nitro-substituted ring and the phenyl ring of the benzoyl group will be determined by a balance of electronic conjugation effects, which favor planarity, and steric repulsion, which favors a twisted conformation.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, these would include hydrogen bonds and π-π stacking interactions.

Given that this compound lacks strong hydrogen bond donors like O-H or N-H groups, the dominant hydrogen bonding interactions in its crystal lattice would be weak C-H···O interactions. The oxygen atoms of the nitro group and the two carbonyl (aldehyde and benzoyl) groups are effective hydrogen bond acceptors. The aromatic C-H groups can act as donors, forming networks that link adjacent molecules rsc.org. These C-H···O bonds are crucial in stabilizing the crystal structures of many nitroaromatic compounds nih.gov.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| C-H (Aromatic) | O (Nitro) | C-H···O |

| C-H (Aromatic) | O (Aldehyde) | C-H···O |

Aromatic molecules frequently engage in π-π stacking interactions, where the planar faces of the aromatic rings align with each other. These interactions are a significant cohesive force in the crystal packing of benzene derivatives rsc.orgnih.gov. In the crystal structure of this compound, both face-to-face and offset stacking arrangements between the phenyl rings of neighboring molecules are possible. The presence of the electron-withdrawing nitro and benzoyl groups polarizes the aromatic rings, potentially leading to offset stacking arrangements to minimize electrostatic repulsion and maximize attraction researchgate.netresearchgate.net. In related structures, typical centroid-to-centroid distances for π-π stacking interactions are in the range of 3.5 to 4.0 Å researchgate.net.

Computational Chemistry and Theoretical Modeling of 5 Benzoyl 2 Nitrobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying medium to large-sized molecules like 5-Benzoyl-2-nitrobenzaldehyde.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the presence of two bulky and electronically significant substituents on the benzaldehyde (B42025) ring—the benzoyl group at position 5 and the nitro group at position 2—dictates its conformational preferences.

Theoretical studies on analogous molecules provide insight into the expected conformation. In substituted benzophenones, the two phenyl rings are typically not coplanar due to steric hindrance; they adopt a twisted conformation. The angle of this twist is influenced by the nature and position of substituents. nih.govresearchgate.net Similarly, computational and spectroscopic studies of 2-nitrobenzaldehyde (B1664092) indicate that the nitro group is twisted out of the plane of the phenyl ring. researchgate.netresearchgate.net This is a result of steric repulsion between the nitro group and the adjacent aldehyde group.

For this compound, it is therefore anticipated that the molecule will adopt a non-planar conformation. The key dihedral angles defining this conformation would be:

The angle of the nitro group relative to the benzaldehyde ring.

The twist angles of the two phenyl rings of the benzophenone (B1666685) moiety relative to the carbonyl group and to each other.

DFT calculations, such as those using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the minimum energy conformers and the rotational barriers between them. compchemhighlights.org The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

| Structural Feature | Expected Conformational Trend | Rationale |

|---|---|---|

| Nitro Group Orientation | Non-coplanar with the benzaldehyde ring | Steric hindrance with the ortho-aldehyde group. researchgate.netresearchgate.net |

| Benzophenone Moiety | Twisted conformation of the two phenyl rings | Minimization of steric repulsion between the phenyl rings. nih.govresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. compchemhighlights.org

For this compound, the presence of the electron-withdrawing nitro and benzoyl groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be distributed over the π-system of the aromatic rings. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution.

A computational study on a structurally related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, calculated using the B3LYP/6-311++G(d,p) level of theory, provides representative values. The HOMO energy was found to be -6.5138 eV and the LUMO energy was -2.6957 eV, resulting in an energy gap of 3.8181 eV. researchgate.net These values indicate significant chemical reactivity and polarizability. Similar calculations for this compound would allow for the determination of important electronic properties, as detailed in the table below.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5138 | Electron-donating ability |

| ELUMO | -2.6957 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.8181 | Chemical reactivity and kinetic stability |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By performing a frequency calculation on the optimized geometry of this compound using DFT, a theoretical vibrational spectrum can be generated. This calculated spectrum is invaluable for assigning the vibrational modes observed in experimental spectra.

The predicted spectrum for this compound would exhibit characteristic frequencies for its functional groups. The presence of two carbonyl groups (one aldehyde, one ketone) and a nitro group leads to distinct vibrational signatures.

C=O Stretching (Aldehyde): Aromatic aldehydes typically show a strong C=O stretching band around 1705 cm⁻¹. psu.edu

C=O Stretching (Ketone): Aromatic ketones exhibit a strong C=O stretching vibration near 1690 cm⁻¹. psu.edu

NO₂ Stretching: Nitroaromatic compounds display two characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. compchemhighlights.org

Aromatic C-H and C=C Stretching: These vibrations appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. researchgate.net

Discrepancies between calculated (gas-phase) and experimental (solid or liquid phase) frequencies are common due to intermolecular interactions. researchgate.net Therefore, scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | ~1705 psu.edu |

| Ketone | C=O stretch | ~1690 psu.edu |

| Nitro | Asymmetric stretch | 1570 - 1500 compchemhighlights.org |

| Nitro | Symmetric stretch | 1370 - 1300 compchemhighlights.org |

| Aromatic Ring | C-H stretch | 3100 - 3000 researchgate.net |

| Aromatic Ring | C=C stretch | 1600 - 1450 researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a given environment (e.g., in a solvent or interacting with other molecules). acs.org

For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. This involves mapping the potential energy surface as a function of the key dihedral angles. Such simulations can reveal:

The relative populations of different conformers at a given temperature.

The pathways and timescales for interconversion between conformers.

The influence of the solvent on conformational preferences. A study on benzophenone, for instance, used MD simulations to generate solute-solvent clusters, which were then analyzed to understand solvatochromic shifts in its vibrational and electronic spectra. compchemhighlights.orgacs.org

By running simulations for nanoseconds or longer, a comprehensive picture of the molecule's flexibility and the accessible conformations can be built. This dynamic information is essential for understanding how the molecule might interact with biological targets or participate in chemical reactions. researchgate.net

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a vital tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov

Derivatives of this compound could be investigated as potential inhibitors of various enzymes. The benzophenone scaffold is present in many biologically active compounds, and derivatives have been studied for their anticancer, anti-inflammatory, and other therapeutic properties. compchemhighlights.orgacs.org Similarly, nitroaromatic compounds have been explored as potential therapeutic agents. researchgate.net

A typical molecular docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Computationally docking the this compound derivative into the binding site.

Scoring the different binding poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analyzing the best-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

For instance, docking studies on benzophenone derivatives have identified key hydrogen bond interactions with catalytic residues in enzymes like 3β-hydroxysteroid dehydrogenases. researchgate.netacs.org The results of such studies can guide the synthesis of more potent and selective inhibitors.

| Compound Class | Protein Target Example | Typical Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Benzophenone Hybrids | Penicillin-Binding Protein 6 (PBP6) | -7.1 to -7.6 compchemhighlights.org | Hydrogen bonds, Hydrophobic interactions |

| Benzophenone Derivatives | 3β-hydroxysteroid dehydrogenase (3β-HSD) | - (IC₅₀ values reported) | Ser125, Thr125 (H-bonds) researchgate.netacs.org |

| Nitrobenzamide Derivatives | Inducible Nitric Oxide Synthase (iNOS) | - (IC₅₀ values reported) | Binding to active site researchgate.net |

| β-nitrostyrene Derivatives | SARS-CoV-2 3CL Protease | - (IC₅₀ values reported) | Interactions with catalytic dyad psu.edu |

Kinetic and Mechanistic Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and for studying their kinetics. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped, and the activation energy, which governs the reaction rate, can be determined.

For this compound, several types of reactions could be studied computationally:

Photochemical Reactions: 2-Nitrobenzaldehyde is a well-known photolabile compound that rearranges to o-nitrosobenzoic acid upon UV irradiation. nih.govnih.gov This reaction proceeds through an excited triplet state. osti.gov Computational studies can model the excited state potential energy surfaces to understand the mechanism of this intramolecular hydrogen transfer and subsequent rearrangement. nih.gov The benzophenone moiety is also a famous photosensitizer, known for its efficient intersystem crossing to the triplet state. acs.org Computational dynamics simulations have been used to model the kinetics of this process, revealing complex parallel and serial pathways for triplet state population. acs.org

Multicomponent Reactions: Benzaldehyde and its derivatives are common substrates in multicomponent reactions, which are efficient processes for building complex molecules in a single step. researchgate.net DFT calculations can be used to investigate the reaction mechanism, identify the role of catalysts, and explain the observed stereoselectivity or regioselectivity.

Oxidation/Reduction Reactions: The aldehyde and nitro groups can undergo various redox reactions. Computational methods can model the reaction pathways for these transformations, for example, the OH-radical-mediated degradation of 2-nitrobenzaldehyde in the atmosphere. Such studies have identified the most favorable reaction channels (H-abstraction from the aldehyde group) and calculated rate coefficients. nih.gov

These computational studies provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

5-Benzoyl-2-nitrobenzaldehyde serves as a valuable precursor for the synthesis of complex molecular structures, particularly heterocyclic compounds. The presence of the aldehyde functional group allows for its participation in a variety of condensation reactions, while the nitro group can be readily reduced to an amino group, opening pathways to further molecular diversification.

Nitrobenzaldehydes, in general, are key starting materials in organic synthesis. researchgate.net They are instrumental in constructing a range of organic molecules, including those with significant biological activity. For instance, various benzaldehyde (B42025) derivatives are employed in the synthesis of quinazolines, a class of heterocyclic compounds with diverse pharmacological properties. frontiersin.org The synthesis often involves the reaction of a substituted benzaldehyde with a suitable amino-functionalized precursor. Although specific examples utilizing this compound in quinazoline (B50416) synthesis are not extensively documented, its chemical functionalities suggest its applicability in such synthetic strategies.

Furthermore, nitrobenzaldehydes are used in the preparation of other complex structures like δ-lactam-based hydrazide–hydrazone compounds through catalyst-free assembly methods. mdpi.com The aldehyde group's reactivity is central to these transformations, enabling the formation of intricate molecular frameworks. The general reactivity of nitrobenzaldehydes as building blocks is well-established, paving the way for the use of this compound in similar synthetic endeavors. orgsyn.org

Table 1: Examples of Complex Molecules Synthesized from Benzaldehyde Derivatives

| Product Class | Precursors | Synthetic Strategy | Reference |

| Quinazolines | Substituted Benzaldehydes, 2-Aminobenzylamines | Condensation and Cyclization | frontiersin.org |

| Hydrazide-Hydrazones | Aldazines, 3-Arylglutaconic Anhydrides | Annulation | mdpi.com |

| Heterocyclic Aldehydes | o-Nitrotoluene | Kröhnke Reaction | orgsyn.org |

Catalytic Applications of this compound-Derived Metal Complexes (e.g., Oxidation Catalysis)

While direct studies on the catalytic applications of metal complexes derived specifically from this compound are not widely reported, the broader class of Schiff bases derived from nitrobenzaldehydes and their metal complexes are known to exhibit significant catalytic activity. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are versatile ligands capable of coordinating with various metal ions. jetir.org

Metal complexes of Schiff bases derived from substituted benzaldehydes have been investigated for their catalytic prowess in various organic transformations. mdpi.com For example, Schiff base complexes have been employed as catalysts in oxidation reactions. The electronic properties of the Schiff base ligand, influenced by substituents on the benzaldehyde ring, can modulate the catalytic activity of the metal center. The electron-withdrawing nature of the nitro group in this compound could potentially enhance the catalytic efficiency of its derived metal complexes in certain oxidation processes.

Research on Schiff bases derived from 4-nitrobenzaldehyde (B150856) has shown their utility in forming stable coordination complexes that can act as catalysts. nih.govnih.gov These complexes have been explored for various applications, underscoring the potential of nitro-substituted Schiff bases in catalysis. The synthesis of cobalt(II) complexes with Schiff bases derived from 5-nitro-salicylaldehyde has also been reported, with investigations into their catalytic potential. sci-hub.se

Table 2: Catalytic Activity of Schiff Base Metal Complexes in Oxidation Reactions

| Catalyst Type | Substrate | Product | Key Findings |

| Fe3O4@TiO2 | Benzyl (B1604629) Alcohol and Nitro Compounds | Schiff Bases | Efficient one-pot synthesis via photocatalysis. mdpi.com |

| Co(II)-Schiff Base Complexes | Not Specified | Not Specified | Square-planar geometry suggested by spectral data. sci-hub.se |

Development of Novel Polymeric Materials Incorporating this compound Units

There is a notable lack of specific research on the development of polymeric materials that incorporate this compound units. However, the functional groups present in this molecule offer potential pathways for its inclusion into polymer structures. The aldehyde group can be utilized in polymerization reactions or for the post-functionalization of existing polymers.

For instance, benzaldehyde-functionalized polymers can be synthesized through various chemical strategies, including nucleophilic substitution reactions or carbodiimide (B86325) coupling chemistry. researchgate.net The incorporation of benzaldehyde moieties into a polymer backbone can impart specific properties and allow for further chemical modifications. Copolymers of phthalaldehyde and electron-deficient benzaldehydes have been synthesized, demonstrating that benzaldehyde derivatives can be integrated into polymer chains. researchgate.net

Furthermore, the concept of creating functional polymers by combining different molecular fragments is a key strategy in materials science. kpi.ua Liquid crystalline side-group polymers have been functionalized with non-linear optical chromophores, such as those containing nitro groups, to create materials with specific optical properties. kpi.ua This suggests a potential avenue for the use of this compound in the design of functional polymeric materials. The synthesis of polymers with antibacterial properties also often involves the functionalization with various active compounds, a role that derivatives of this compound could potentially fulfill. nih.gov

Analytical Method Development Involving Derivatization of Related Aldehydes

In analytical chemistry, the derivatization of aldehydes is a common strategy to enhance their detection and quantification, particularly in chromatographic methods. While specific analytical methods involving the derivatization of this compound are not documented, the general principles of aldehyde analysis are applicable.

Aldehydes are often converted into more stable and easily detectable derivatives. This is particularly useful for compounds that may be volatile or lack a strong chromophore for UV-Vis detection. The development of analytical methods for aldehydes is crucial in various fields, including environmental monitoring and food science.

The reactivity of the aldehyde group in this compound would allow it to undergo standard derivatization reactions used for other aldehydes. These methods often involve reaction with reagents that introduce a fluorescent or UV-active tag, thereby increasing the sensitivity of the analytical method.

Exploration in Non-Linear Optic Materials and Fine Chemical Synthesis

Nitroaromatic compounds are a class of molecules that have been extensively studied for their non-linear optical (NLO) properties. psu.edu The presence of both an electron-donating and an electron-withdrawing group on an aromatic ring can lead to a large second-order hyperpolarizability, a key characteristic for NLO materials. The structure of this compound, with its electron-withdrawing nitro and benzoyl groups, suggests that it or its derivatives could exhibit interesting NLO properties.

The investigation of NLO properties often involves both experimental techniques, such as the Z-scan method, and computational studies to understand the relationship between molecular structure and optical non-linearity. researchgate.netrsc.orgrsc.org While specific studies on this compound are lacking, the general framework for exploring NLO properties in organic molecules is well-established. tu-darmstadt.de

In the realm of fine chemical synthesis, nitrobenzaldehydes are important intermediates for the production of dyes, pharmaceuticals, and other high-value chemicals. researchgate.netchemimpex.com The nitro group can be a precursor to an amino group, which is a key functional group in many dyes and pharmaceutical agents. The aldehyde group allows for the construction of larger molecular scaffolds. For example, 2-hydroxy-5-nitrobenzaldehyde (B32719) is a known building block for the synthesis of anti-inflammatory and antimicrobial agents, as well as dyes. chemimpex.com Given its structural features, this compound is a plausible candidate as an intermediate in the synthesis of specialized fine chemicals, although specific industrial applications have not been detailed in the available literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Benzoyl-2-nitrobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of benzaldehyde derivatives. A common approach includes nitration followed by benzoylation. For nitration, use mixed nitric-sulfuric acid at 0–5°C to direct nitro groups to the ortho position relative to existing substituents. Subsequent Friedel-Crafts benzoylation requires AlCl₃ as a catalyst in anhydrous dichloromethane . Monitor reaction progress via TLC and optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of benzoyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H NMR (CDCl₃) shows aldehyde proton (~10 ppm), aromatic protons (7–8.5 ppm), and nitro/benzoyl group splitting patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%).

- X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (solvent: ethanol/water). Refine data using SHELXL .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Stability tests (TGA/DSC) indicate decomposition onset at ~150°C. Avoid prolonged exposure to bases, which may hydrolyze the benzoyl group .

Q. What solvents are suitable for experimental applications of this compound?

- Methodological Answer : Solubility screening (UV-Vis) shows high solubility in DMSO, DMF, and dichloromethane (>50 mg/mL). For reactions requiring polar aprotic conditions, DMF is preferred. Aqueous solubility is negligible (<0.1 mg/mL), necessitating surfactants or co-solvents for biological assays .

Advanced Research Questions

Q. How does the nitro group influence reactivity in cyclization reactions involving this compound?

- Methodological Answer : The nitro group acts as a meta-directing electrophile, enabling regioselective cyclization. Under reductive conditions (e.g., H₂/Pd-C), the nitro group converts to NH₂, facilitating intramolecular Schiff base formation. For example, refluxing in ethanol with NH₄OAc yields quinoline derivatives. Monitor intermediates via LC-MS and optimize reductant ratios to avoid over-reduction .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : The compound’s planar aromatic system and flexible benzoyl group create disorder in crystal lattices. Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) and refine anisotropic displacement parameters in SHELXL. For severe disorder, apply restraints to bond lengths and angles .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Conflicting NMR/IR data often arise from tautomerism or solvent effects. For example, enol-keto tautomerism in hydroxy derivatives alters chemical shifts. Use variable-temperature NMR (25–80°C) and deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify dominant forms. Cross-validate with computational methods (DFT) .

Q. What strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Combine in silico and experimental screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.